Lipophilicity and Hydrogen Bonding Capacity: 1,1‑Difluoro‑5‑azaspiro[2.4]heptane vs. 5‑Azaspiro[2.4]heptane
The gem‑difluoro substitution on the spiro[2.4]heptane framework significantly alters key physicochemical parameters. Compared to the non‑fluorinated 5‑azaspiro[2.4]heptane, the 1,1‑difluoro analog exhibits a higher computed XLogP3‑AA (0.8 vs. 0.69) and an increased hydrogen bond acceptor count (3 vs. 1) [1]. This combination of moderate lipophilicity enhancement with improved hydrogen bonding capacity can favorably modulate passive membrane permeability and target binding, a profile distinct from that of the parent scaffold.
| Evidence Dimension | Physicochemical Properties: XLogP3-AA, H-Bond Acceptor Count, Molecular Weight |
|---|---|
| Target Compound Data | XLogP3-AA: 0.8; H-Bond Acceptors: 3; MW: 133.14 g/mol |
| Comparator Or Baseline | 5-Azaspiro[2.4]heptane: XLogP3-AA: 0.69; H-Bond Acceptors: 1; MW: 97.16 g/mol |
| Quantified Difference | ΔXLogP3-AA: +0.11; ΔH-Bond Acceptors: +2; ΔMW: +35.98 g/mol (≈37% increase) |
| Conditions | Computed properties from PubChem and Hit2Lead databases [1]. |
Why This Matters
This physicochemical differentiation justifies selection of the fluorinated analog over the non‑fluorinated core when a moderate increase in lipophilicity and enhanced hydrogen bonding are desired for CNS drug design or specific target engagement.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 45158911, 1,1-Difluoro-5-azaspiro[2.4]heptane. Accessed April 20, 2025. View Source
